3-benzyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Description

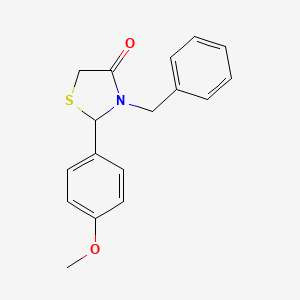

3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The compound features a benzyl group at the 3-position and a 4-methoxyphenyl substituent at the 2-position of the thiazolidinone core (Figure 1). Its molecular formula is C25H21N3OS, with a molecular weight of 411.5 g/mol . Thiazolidinones are renowned for their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to their ability to interact with biological targets like enzymes and receptors.

Properties

IUPAC Name |

3-benzyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-20-15-9-7-14(8-10-15)17-18(16(19)12-21-17)11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIOQNDACXZXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde, benzylamine, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including 3-benzyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, as promising anticancer agents.

Mechanism of Action:

Thiazolidinones are believed to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's structure allows for interaction with specific molecular targets within cancer cells, enhancing its efficacy against various cancer types.

In Vitro Studies:

A study reported that derivatives of 2-aryl-1,3-thiazolidin-4-one exhibited significant growth inhibition against multiple cancer cell lines. Notably, compound 4g demonstrated an impressive 84.19% inhibition against the MOLT-4 leukemia cell line, while compound 4p showed a 72.11% inhibition against CNS cancer cells (SF-295) . These findings suggest that modifications to the thiazolidinone scaffold can enhance anticancer activity.

Table 1: In Vitro Tumor Cell Growth Inhibition

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 3c | K-562 (Leukemia) | 59.85 |

| 3g | RPMI-8226 (Leukemia) | 43.08 |

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

| 4n | HOP-92 (NSCL) | 67.51 |

Antimicrobial Activity

Thiazolidinone derivatives have also shown considerable antimicrobial properties. Research indicates that compounds like this compound possess potent antibacterial and antifungal activities.

Mechanism:

The antimicrobial action is attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival.

Case Studies:

Several studies have reported the effectiveness of thiazolidinone derivatives against various bacterial strains and fungi. For instance, specific derivatives exhibited promising results against Dalton's lymphoma ascites (DLA) cell line, highlighting their potential as therapeutic agents in treating infections .

Other Therapeutic Applications

Beyond anticancer and antimicrobial effects, thiazolidinones have been investigated for various other pharmacological activities:

- Anti-diabetic Effects: Some thiazolidinones have been shown to exhibit hypoglycemic properties, making them candidates for diabetes management .

- Anti-inflammatory Properties: The anti-inflammatory potential of these compounds has been explored in several studies, indicating their role in managing inflammatory diseases.

- Analgesic Activity: Thiazolidinone derivatives have also demonstrated analgesic effects in preclinical models .

Mechanism of Action

The mechanism of action of 3-benzyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

(a) Core Modifications: Thioxo vs. Oxo Groups

- Target Compound: Contains an oxo (C=O) group at the 4-position of the thiazolidinone ring.

- Analogues: (5Z)-5-(4-Methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one (): Replaces oxo with a thioxo (C=S) group. (5Z)-5-(3-Hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (): Hydroxyl groups improve solubility via hydrogen bonding but may reduce metabolic stability .

(b) Substituent Diversity on the Thiazolidinone Ring

(c) Pyrazole and Triazole Hybrids

- (5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one (): Incorporates a pyrazole ring, enabling additional hydrogen bonding and π-stacking. Shows enhanced anticancer activity due to dual methoxy groups .

- 5-[(4-Methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one (): Triazole imino group acts as a bioisostere for amides, improving metabolic stability .

Physicochemical and Pharmacokinetic Properties

Biological Activity

3-benzyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, along with synthesis methods and structure-activity relationships (SAR).

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis. The compound's structure enhances its interaction with bacterial targets, making it effective against resistant strains.

Anticancer Activity

The thiazolidinone scaffold is recognized for its potential as an anticancer agent. Studies have demonstrated that this compound induces apoptosis in cancer cells. The mechanism involves the activation of caspases and inhibition of cell proliferation pathways, which are crucial in cancer progression .

Case Study:

In a recent study, this compound was tested against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer). It exhibited IC50 values ranging from 8.5 µM to 15.1 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Antiviral Activity

The compound also shows promise as an antiviral agent. It has been evaluated for its effectiveness against Yellow Fever Virus (YFV), demonstrating significant inhibitory effects on viral replication in vitro. The EC50 value was reported at 6.9 µM, indicating a strong potential for further development as an antiviral therapy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with benzylamine and thioglycolic acid under reflux conditions in a suitable solvent like ethanol or methanol.

Synthetic Route:

- Reagents:

- 4-Methoxybenzaldehyde

- Benzylamine

- Thioglycolic acid

- Conditions:

- Reflux in ethanol or methanol

- Purification through recrystallization or chromatography

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-benzyl-2-phenyl-1,3-thiazolidin-4-one | Structure | Moderate anticancer activity |

| 3-benzyl-2-(4-chlorophenyl)-1,3-thiazolidin-4-one | Structure | Antimicrobial activity |

| 3-benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one | Structure | Antiviral activity |

The presence of the methoxy group in this compound enhances its lipophilicity and biological activity compared to other derivatives lacking this substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.